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molecular formula C13H22 B8656459 1,3-Cyclopentadiene, octyl- CAS No. 123698-22-6

1,3-Cyclopentadiene, octyl-

Cat. No. B8656459
M. Wt: 178.31 g/mol
InChI Key: JGLVQJXCFCINBL-UHFFFAOYSA-N
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Patent
US08785574B2

Procedure details

THF in a volume of 100 ml was added to 50 ml (100 mmol) of a 2 M THF solution of sodium cyclopentadienide, and the mixture was cooled to −78° C. A THF solution of 19.3 g (100 mmol) of 1-bromooctane was added thereto dropwise. Further, 11.4 g (100 mmol) of 1,3-dimethyl-2-imidazolidinone was added dropwise. The mixture was stirred at −78° C. The mixture was further stirred at room temperature for 24 hours and was cooled to 0° C. The reaction was terminated by adding 1N hydrochloric acid, and hexane was added to the reaction liquid. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and then with a saturated aqueous sodium chloride solution. The organic layer was dried over magnesium sulfate, was filtered, and was concentrated under reduced pressure. The concentrate was purified by distillation under reduced pressure to give 6.7 g (37.5 mmol) of target n-octylcyclopentadiene. The compound was identified by GC-MS. GC-MS: 178 (MS).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH-:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[Na+].Br[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].CN1CCN(C)C1=O>C1COCC1>[CH2:8]([C:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
CN1C(N(CC1)C)=O
Step Two
Name
Quantity
19.3 g
Type
reactant
Smiles
BrCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[CH-]1C=CC=C1.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was further stirred at room temperature for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C
CUSTOM
Type
CUSTOM
Details
The reaction was terminated
ADDITION
Type
ADDITION
Details
by adding 1N hydrochloric acid, and hexane
ADDITION
Type
ADDITION
Details
was added to the reaction liquid
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The concentrate was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)C1=CC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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